molecular formula C15H14ClNOS B1681202 (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone CAS No. 40312-34-3

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

Cat. No. B1681202
CAS RN: 40312-34-3
M. Wt: 291.8 g/mol
InChI Key: OTZVBZFYMFTYKH-UHFFFAOYSA-N
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Description

“(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone” is an active pharmaceutical intermediate . It is an allosteric enhancer of agonist binding to the A1-adenosine receptor .


Synthesis Analysis

New derivatives of this compound have been synthesized and evaluated in an intact cell assay at different concentrations . Some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles have been synthesized for biological evaluation .


Molecular Structure Analysis

The empirical formula of the related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is C9H13NOS, and its molecular weight is 183.27 .


Chemical Reactions Analysis

The acids obtained from this compound undergo cyclization to ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under the influence of acetic anhydride .


Physical And Chemical Properties Analysis

The related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is a solid .

Mechanism of Action

Target of Action

The primary target of this compound is the A1 adenosine receptor . The A1 adenosine receptor is a protein that plays a crucial role in many biological functions, including inflammatory and immune responses.

Mode of Action

This compound acts as an allosteric enhancer of the A1 adenosine receptor . It enhances the action of adenosine, a natural ligand, by binding to a different site on the receptor. This binding changes the receptor’s conformation, increasing its affinity for adenosine and amplifying the physiological response .

Biochemical Pathways

The activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP. This results in a reduction of the activity of protein kinase A, affecting various downstream pathways that modulate cellular responses such as inflammation .

Result of Action

The activation of the A1 adenosine receptor by this compound can lead to anti-inflammatory effects. For instance, it has been shown to inhibit inflammation stimulated by lipopolysaccharide E. coli (LPSEc) in macrophages .

Future Directions

The compound and its derivatives have shown potential in biological evaluations . They could be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVBZFYMFTYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193322
Record name T-62
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Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

CAS RN

40312-34-3
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
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Record name 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
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(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
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(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Reactant of Route 4
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

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